molecular formula C22H21F3N2O4S B2918959 {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone CAS No. 1251561-63-3

{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B2918959
CAS No.: 1251561-63-3
M. Wt: 466.48
InChI Key: CCRXJNYDXDGAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N2O4S and its molecular weight is 466.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of F3406-1847, also known as 2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . This glycoprotein plays a crucial role in the virus’s ability to enter host cells .

Mode of Action

F3406-1847 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-1847 .

Biochemical Pathways

The biochemical pathway primarily affected by F3406-1847 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion mediated by GP2, F3406-1847 prevents the virus from releasing its ribonucleoprotein into the host cell’s cytoplasm . This action effectively halts the transcription and replication of the virus genome, thereby inhibiting the virus’s ability to multiply within the host .

Result of Action

The primary result of F3406-1847’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication process, F3406-1847 effectively reduces the spread of the virus within the host .

Action Environment

The action of F3406-1847 is influenced by the pH of the endosome compartment within host cells . The compound specifically interferes with the pH-dependent fusion process mediated by GP2, suggesting that changes in endosomal pH could potentially impact the efficacy of F3406-1847 . .

Properties

IUPAC Name

[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-15-10-12-26(13-11-15)21(28)20-14-27(18-4-2-3-5-19(18)32(20,29)30)16-6-8-17(9-7-16)31-22(23,24)25/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXJNYDXDGAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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